4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is a heterocyclic compound characterized by the presence of an oxadiazole ring and a dimethylamino group. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its bioactive properties. The compound's IUPAC name reflects its complex structure, which includes an aminomethyl substituent on the oxadiazole ring and a dimethylaniline moiety.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 1018648-02-6. Its molecular formula is C₁₁H₁₄N₄O, with a molecular weight of approximately 218.26 g/mol.
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can be achieved through several methods:
The reaction conditions may vary, but typically involve heating in solvents such as ethanol or DMF (dimethylformamide) and may require catalysts or dehydrating agents like phosphorus oxychloride or sulfuric acid to promote cyclization .
The molecular structure of 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline consists of:
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline can undergo several types of reactions:
Reaction conditions must be optimized for each type of reaction to achieve desired yields and product specificity. For instance, oxidation reactions may require specific pH levels and temperatures to minimize side reactions.
The mechanism of action for 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline is primarily linked to its potential bioactivity:
In vitro studies have been conducted to evaluate its efficacy against various microbial strains and cancer cell lines, indicating a need for further exploration into its pharmacodynamics and pharmacokinetics.
The physical properties of 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem .
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline has several applications in scientific research:
Heterocyclic compounds constitute >75% of pharmaceutical agents targeting human diseases, with nitrogen-containing heterocycles being particularly prominent due to their versatile biointeraction capabilities. The strategic integration of multiple pharmacophoric elements into hybrid scaffolds represents a cornerstone of modern drug discovery, enabling the optimization of target affinity, selectivity, and pharmacokinetic profiles. This review examines the specific case of 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline—a hybrid molecule merging two privileged medicinal chemistry motifs: the 1,2,4-oxadiazole ring and dimethylaniline functionality.
The 1,2,4-oxadiazole heterocycle is a five-membered ring containing two nitrogen atoms and one oxygen atom (N-O-N linkage). This scaffold has emerged as a critical bioisostere for ester and amide functionalities, offering enhanced metabolic stability while maintaining comparable hydrogen-bonding capabilities [1] [6]. Key pharmacological advantages include:
Table 1: FDA-Approved Drugs Containing 1,2,4-Oxadiazole Motifs
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Ataluren | Muscular dystrophy | 3-(4-Aminophenyl)-1,2,4-oxadiazole |
Azilsartan medoxomil | Hypertension | Oxadiazole prodrug linker |
Opicapone | Parkinson’s disease | Peripheral COMT inhibitor |
The structural robustness of 1,2,4-oxadiazoles enables synthetic diversification at both the C3 and C5 positions, making them ideal central scaffolds for hybrid drug design [6].
The aminomethyl (–CH₂NH₂) and dimethylaniline (N,N-dimethylaminophenyl) components of the target compound provide complementary pharmacological properties:
Increases aqueous solubility relative to alkyl substituents (experimental logD reduction of 0.5–1.2 units) [6]
Dimethylaniline moiety:
Table 2: Pharmacokinetic Impact of Dimethylamino Groups in Selected Drugs
Drug | t₁/₂ (hours) | Vd (L/kg) | Key Dimethylamino-Containing Pharmacophore |
---|---|---|---|
Rivastigmine | 1.5 | 1.8–2.7 | (S)-3-[1-(Dimethylamino)ethyl]phenyl group |
Desvenlafaxine | 11 | 3.4 | 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |
Chlorprothixene | 8–12 | 20 | (3Z)-3-(2-Chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
The fusion of oxadiazoles with aniline derivatives represents a deliberate evolution in heterocyclic medicinal chemistry:
The target compound 4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline exemplifies this progression, leveraging both electronic (dimethylaniline) and solubilizing (aminomethyl) functionalities on a stable heterocyclic core.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7